molecular formula C10H16F3N3O5S B15288324 N-Glycylglycyl-S-acetylcysteamine trifluoroacetate CAS No. 97314-22-2

N-Glycylglycyl-S-acetylcysteamine trifluoroacetate

Cat. No.: B15288324
CAS No.: 97314-22-2
M. Wt: 347.31 g/mol
InChI Key: JZVKQMHIBQODIX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Glycylglycyl-S-acetylcysteamine trifluoroacetate involves multiple steps. The primary synthetic route includes the following steps:

    Formation of Glycylglycine: Glycine is reacted with another glycine molecule to form glycylglycine.

    Acetylation: The glycylglycine is then acetylated using acetic anhydride to form N-acetylglycylglycine.

    Thioester Formation: N-acetylglycylglycine is reacted with cysteamine to form N-acetylcysteamine.

    Trifluoroacetate Addition: Finally, the compound is treated with trifluoroacetic acid to form this compound.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-Glycylglycyl-S-acetylcysteamine trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Glycylglycyl-S-acetylcysteamine trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Glycylglycyl-S-acetylcysteamine trifluoroacetate involves its interaction with cellular thiols. The compound can donate its thiol group to protect cellular components from oxidative damage. It also interacts with molecular targets involved in the cellular response to radiation, thereby reducing radiation-induced damage .

Comparison with Similar Compounds

N-Glycylglycyl-S-acetylcysteamine trifluoroacetate is unique compared to other similar compounds due to its trifluoroacetate group, which enhances its stability and solubility. Similar compounds include:

These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

97314-22-2

Molecular Formula

C10H16F3N3O5S

Molecular Weight

347.31 g/mol

IUPAC Name

S-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15N3O3S.C2HF3O2/c1-6(12)15-3-2-10-8(14)5-11-7(13)4-9;3-2(4,5)1(6)7/h2-5,9H2,1H3,(H,10,14)(H,11,13);(H,6,7)

InChI Key

JZVKQMHIBQODIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCNC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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